molecular formula C13H9NTe B14377309 2-Phenyl-1,3-benzotellurazole CAS No. 89723-10-4

2-Phenyl-1,3-benzotellurazole

Cat. No.: B14377309
CAS No.: 89723-10-4
M. Wt: 306.8 g/mol
InChI Key: WJMSSPWVZSZCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,3-benzotellurazole is an organotellurium compound characterized by a benzene ring fused to a tellurazole ring with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzotellurazole typically involves the reaction of di(o-amino-phenyl)ditelluride with sodium borohydride and carbon disulfide in a solution of hexametapol. This method yields the target product with a significant efficiency . Another approach involves the interaction of 1,3-benzotellurazol-2-thiol with methyl iodide in the presence of triethylamine in an acetonitrile-water mixture .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-benzotellurazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The phenyl group and other substituents on the benzene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents, while nucleophilic substitutions may involve strong bases or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Phenyl-1,3-benzotellurazole has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It may be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Phenyl-1,3-benzotellurazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium center can participate in redox reactions, influencing various biochemical pathways. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

    1,3-Benzotellurazole: Lacks the phenyl group but shares the tellurazole ring structure.

    2-Phenyl-1,3-benzoselenazole: Similar structure but with selenium instead of tellurium.

    2-Phenyl-1,3-benzothiazole: Contains sulfur instead of tellurium.

Uniqueness: 2-Phenyl-1,3-benzotellurazole is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs. These properties include higher atomic weight, different redox potentials, and unique interactions with biological molecules.

Properties

CAS No.

89723-10-4

Molecular Formula

C13H9NTe

Molecular Weight

306.8 g/mol

IUPAC Name

2-phenyl-1,3-benzotellurazole

InChI

InChI=1S/C13H9NTe/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H

InChI Key

WJMSSPWVZSZCRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3[Te]2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.